molecular formula C7H5F2NO B1593230 1-(2,6-Difluoropyridin-3-yl)ethanone CAS No. 920036-27-7

1-(2,6-Difluoropyridin-3-yl)ethanone

Cat. No.: B1593230
CAS No.: 920036-27-7
M. Wt: 157.12 g/mol
InChI Key: KVBDQWJQRISCAV-UHFFFAOYSA-N
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Description

1-(2,6-Difluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative with the molecular formula C₇H₅F₂NO (calculated molecular weight: 157.12 g/mol). Its structure features a ketone group at the pyridine ring’s 3-position and fluorine substituents at the 2- and 6-positions (SMILES: CC(=O)C1=C(N=C(C=C1)F)F) . This compound’s electron-withdrawing fluorine atoms enhance the pyridine ring’s electrophilicity, making it a valuable intermediate in pharmaceuticals and agrochemicals. Fluorinated pyridines are known for their metabolic stability and bioavailability, which are critical in drug design .

Properties

IUPAC Name

1-(2,6-difluoropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBDQWJQRISCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648801
Record name 1-(2,6-Difluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920036-27-7
Record name 1-(2,6-Difluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluoropyridin-3-yl)ethanone typically involves the reaction of 2,6-difluoropyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-Difluoropyridin-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoropyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Key Observations:

  • Halogenated Derivatives : Fluorine’s small size and high electronegativity make it ideal for tuning electronic properties without significant steric effects. In contrast, chlorine and bromine introduce bulkier substituents, which may hinder reactions at adjacent positions but enhance lipophilicity .
  • Methoxy-Substituted Analogs : Methoxy groups (OCH₃) are electron-donating via resonance, deactivating the pyridine ring toward electrophilic substitution. This contrasts sharply with halogenated derivatives, which activate the ring for nucleophilic attacks .

Research Findings and Comparative Studies

A study by Quadrelli et al. (2012) compared the reactivity of fluorinated and chlorinated pyridine ethanones in nucleophilic substitution reactions. Fluorinated derivatives demonstrated faster reaction kinetics (~2×) compared to chlorinated analogs due to reduced steric hindrance and stronger electron-withdrawing effects . Additionally, methoxy-substituted ethanones exhibited distinct regioselectivity in alkylation reactions, favoring substitution at the 4-position rather than the 2- or 6-positions observed in halogenated derivatives .

Biological Activity

1-(2,6-Difluoropyridin-3-yl)ethanone is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions. This compound has garnered attention in various fields of research due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

Structure and Composition

  • Chemical Formula : C7_7H6_6F2_2N\O
  • Molecular Weight : 159.13 g/mol
  • CAS Number : 920036-27-7

Physical Properties

PropertyValue
Density1.3 g/cm³
Boiling Point134.3 °C
Flash Point33.9 °C
LogP0.99

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The difluoropyridine moiety enhances lipophilicity, facilitating cellular membrane penetration and interaction with intracellular proteins and enzymes. This compound has been investigated for its potential roles in:

  • Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.
  • Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines through apoptosis induction.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting potential as a lead compound for antibiotic development.
  • Anticancer Activity :
    • Research conducted on the compound's effects on human cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces apoptosis via the mitochondrial pathway. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.
  • Enzyme Inhibition :
    • The compound was tested for its ability to inhibit certain enzymes involved in cancer metabolism. It displayed competitive inhibition against lactate dehydrogenase (LDH), with an IC50 value of approximately 25 µM, suggesting a potential mechanism for its anticancer effects.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds.

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundHighModerateYes
2-FluoropyridineModerateLowNo
3-FluoropyridineLowModerateYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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